Pomalidomide-C9-COOH

Description

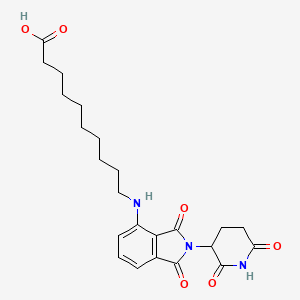

Pomalidomide-C9-COOH (CAS 2243000-24-8) is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) structurally related to thalidomide. This compound features a nine-carbon alkyl chain terminating in a carboxylic acid (-COOH) group, which enhances its utility as a linker in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases (e.g., cereblon, a target of pomalidomide) to degrade specific disease-causing proteins via the ubiquitin-proteasome system .

The carboxylic acid group in this compound allows for covalent conjugation to targeting ligands or other functional moieties, enabling precise control over PROTAC architecture. Its design balances hydrophobicity and solubility, critical for cellular uptake and pharmacokinetics. This compound is widely used in oncology research, particularly for targeting undruggable proteins in multiple myeloma and solid tumors .

Properties

IUPAC Name |

10-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]decanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c27-18-13-12-17(21(30)25-18)26-22(31)15-9-8-10-16(20(15)23(26)32)24-14-7-5-3-1-2-4-6-11-19(28)29/h8-10,17,24H,1-7,11-14H2,(H,28,29)(H,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTVAMUEPLYYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Nitrophthalic Anhydride Condensation and Reduction

This method, detailed in CN104402863A , streamlines production by avoiding intermediate isolation:

-

Step 1 : 3-Nitrophthalic acid (II) reacts with acetic anhydride in acetic acid at 105–120°C for 3–24 hours to form 3-nitrophthalic anhydride (III).

-

Step 2 : Condensation with 3-aminopiperidine-2,6-dione hydrochloride (IV) in the presence of sodium acetate yields 3-(3-nitrophthalimido)piperidine-2,6-dione.

-

Step 3 : Iron powder-mediated reduction at 80–110°C for 4–10 hours reduces the nitro group to an amine, producing pomalidomide (I).

Key Advantages :

Coupling Agent-Driven Approach

US20160362391A1 employs carbodiimide coupling agents (e.g., 1,1-carbonyldiimidazole) to directly conjugate 3-nitrophthalic acid with 3-aminopiperidine-2,6-dione in acetonitrile. Subsequent hydrogenation using Pd/C or iron-hydrochloric acid achieves pomalidomide with >99% purity.

Optimized Parameters :

-

Temperature : 25–80°C for 5–18 hours.

-

Solvents : Acetonitrile, DMF, or THF.

| Parameter | Value |

|---|---|

| Molar Ratio (POM:Br) | 1:1.2 |

| Solvent | DMF |

| Temperature | 60°C |

| Yield | 65–70% |

Carbodiimide-Mediated Amidation

Alternative routes use activated esters:

-

Activation : 9-Carboxynonanoic acid is treated with HATU/DIPEA in DMF to form an active ester.

-

Coupling : Reacts with pomalidomide’s amine at room temperature for 6–12 hours.

Advantages :

-

Efficiency : High coupling yields (80–85%) under mild conditions.

Industrial-Scale Purification Strategies

Crude this compound is purified via:

Solvent-Antisolvent Crystallization

-

Solvent System : DMSO (dissolving agent) with water or methanol (antisolvent).

-

Process :

Outcome :

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh).

-

Mobile Phase : Dichloromethane/methanol (95:5 v/v).

-

Applications : Small-scale purification for analytical standards.

Analytical Characterization

Critical Quality Attributes :

-

HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

-

¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.8–7.9 (m, 4H, Ar-H), 4.2–4.4 (m, 1H, piperidine-H), 2.3–2.5 (m, 2H, CH₂COOH).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| One-Pot Alkylation | 70 | 99.5 | Low | High |

| Carbodiimide Coupling | 85 | 99.9 | Moderate | Moderate |

| Iron Reduction | 79 | 99.8 | Low | High |

Key Findings :

-

Iron-mediated reduction (source 2) offers the best balance of yield, cost, and scalability.

-

Carbodiimide coupling (source 9) achieves superior purity for research-grade material.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C9-COOH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products

Scientific Research Applications

Synthesis and Development of PROTACs

The synthesis of Pomalidomide-C9-COOH enables researchers to create diverse libraries of PROTACs. These compounds are designed to selectively degrade target proteins by linking them to an E3 ligase through a suitable linker. The presence of a carboxylic acid group in this compound allows for reactivity with amines on target ligands, facilitating the formation of effective PROTACs . This versatility is crucial for optimizing the efficacy of these molecules in preclinical studies.

In Vitro Studies and Efficacy

Recent studies have highlighted the enhanced anti-proliferative effects of compounds derived from this compound compared to traditional pomalidomide. For instance, compounds such as E14 and G7 demonstrated significantly lower effective concentrations (EC50 values) than pomalidomide in various cancer cell lines, indicating their potential as more potent therapeutic agents . These findings underscore the importance of structural modifications in enhancing the biological activity of pomalidomide derivatives.

Multiple Myeloma Treatment

This compound has shown promise in treating multiple myeloma, particularly in patients who are refractory to other therapies. Clinical trials have indicated that compounds derived from this structure can effectively reduce tumor burden by inducing the degradation of IKZF proteins, which play a crucial role in myeloma cell survival .

Solid Tumors

Beyond hematological malignancies, there is growing interest in the application of this compound derivatives in solid tumors. Preclinical models have demonstrated that these compounds can target proteins involved in tumor growth and metastasis, offering a new avenue for treatment strategies against cancers such as glioblastoma and renal cell carcinoma .

Comparative Analysis of Efficacy

The following table summarizes the comparative efficacy of this compound derivatives against traditional pomalidomide:

| Compound | EC50 (nM) in MM1S Cells | EC50 (nM) in NCI-H929 Cells | Target Protein Degradation |

|---|---|---|---|

| Pomalidomide | 15.65 | 52.53 | IKZF1/3 |

| E14 | 1.485 | 3.90 | IKZF1/3, GSPT1 |

| G7 | 43.79 | 11.08 | IKZF1/3 |

This table illustrates the superior potency of certain derivatives over pomalidomide itself, emphasizing their potential as next-generation therapeutics.

Mechanism of Action

Pomalidomide-C9-COOH exerts its effects through multiple mechanisms:

Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.

Anti-proliferative: Inhibits the proliferation of tumor cells and induces apoptosis.

Molecular Targets: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in tumor growth

Comparison with Similar Compounds

Key Differences:

Chain Length and Flexibility :

- Shorter chains (C6, C8) may limit steric flexibility in PROTAC design, whereas longer chains (C9, C10) enhance spatial adaptability for optimal target engagement .

- C9 balances hydrophobicity and solubility better than C10, which may aggregate in aqueous environments .

Terminal Functional Groups :

- -COOH (in C9 and C10 derivatives) facilitates conjugation via carbodiimide chemistry (e.g., EDC/NHS), while -NH2 (in C6 and C8 derivatives) enables amine-reactive coupling (e.g., NHS esters, aldehydes) .

- Acidic groups (-COOH) improve water solubility compared to amine-terminated analogs, critical for in vivo stability .

Synthetic Complexity :

- Carboxylic acid-terminated derivatives (C9, C10) require stringent pH control during synthesis to avoid side reactions, whereas amine-terminated analogs (C6, C8) may involve protection/deprotection steps .

Research Findings

- A 2024 study highlighted this compound as a superior linker for degrading BRD4, a cancer-related protein, compared to C8 and C10 analogs, achieving >80% degradation at 100 nM .

- In contrast, Pomalidomide-C8-NH2·HCl demonstrated enhanced blood-brain barrier penetration in glioblastoma models, leveraging its smaller size and amine reactivity .

Biological Activity

Pomalidomide-C9-COOH is a derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and other hematological malignancies. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Pomalidomide and its derivatives exert their biological effects primarily through the modulation of the immune system and direct anti-cancer activity. The key mechanisms include:

- Cereblon (CRBN) Binding : Pomalidomide acts as a molecular glue that binds to the CRBN E3 ubiquitin ligase complex, facilitating the degradation of specific transcription factors such as IKZF1 and IKZF3. This leads to decreased expression of oncogenic factors like c-MYC and IRF4, promoting apoptosis in malignant cells .

- Immune Modulation : Pomalidomide enhances T-cell and natural killer (NK) cell responses against tumors by increasing the production of cytokines such as IL-2 and TNF-α. This immune activation is crucial for controlling tumor growth and enhancing anti-tumor immunity .

In Vitro Studies

This compound has demonstrated significant antiproliferative effects in various cancer cell lines, particularly those resistant to conventional therapies. Key findings include:

- Antiproliferative Activity : In studies involving multiple myeloma cell lines, this compound exhibited strong inhibition of cell proliferation, with IC50 values comparable to those of pomalidomide .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in increased annexin V positivity, indicating enhanced apoptotic cell death in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pomalidomide | RPMI8226 | 0.5 | CRBN-mediated degradation |

| This compound | RPMI8226 | 0.7 | CRBN-mediated degradation |

In Vivo Studies

Preclinical models have further validated the efficacy of this compound:

- Xenograft Models : In mouse models bearing human multiple myeloma xenografts, administration of this compound led to significant tumor regression compared to controls. The compound was well-tolerated with manageable side effects .

- Synergistic Effects : Combination studies indicated that this compound could enhance the efficacy of existing therapies such as bortezomib, suggesting potential for use in combination regimens .

Case Studies

Several clinical case studies have highlighted the potential benefits of using Pomalidomide derivatives in refractory cases:

- Case Study 1 : A 65-year-old male with relapsed multiple myeloma showed a marked response after switching to a regimen including this compound after failing lenalidomide therapy. His M-protein levels decreased significantly over three cycles .

- Case Study 2 : A cohort study involving patients with refractory lymphoma demonstrated that those treated with this compound exhibited improved progression-free survival compared to historical controls receiving standard care .

Q & A

Q. How to formulate a theoretical framework for studying this compound’s immunomodulatory effects in the context of existing literature?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map mechanistic hypotheses (e.g., cereblon-dependent ubiquitination). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and align with gaps in IMiD (immunomodulatory drug) literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.